Methyl 2-cyclobutylpyridine-4-carboxylate

Description

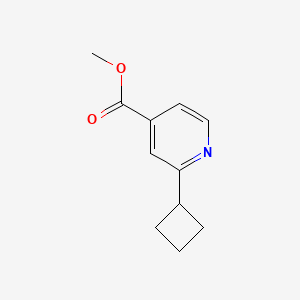

Methyl 2-cyclobutylpyridine-4-carboxylate is a chemical compound with the molecular formula C11H13NO2. It is also known by its IUPAC name, methyl 2-cyclobutylisonicotinate. This compound is characterized by a pyridine ring substituted with a cyclobutyl group at the 2-position and a carboxylate ester group at the 4-position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties .

Properties

IUPAC Name |

methyl 2-cyclobutylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)9-5-6-12-10(7-9)8-3-2-4-8/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBDABJLXKMHSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclobutylpyridine-4-carboxylate typically involves the esterification of 2-cyclobutylpyridine-4-carboxylic acid. This reaction can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar esterification processes with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclobutylpyridine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 2-cyclobutylpyridine-4-carboxylic acid.

Reduction: 2-cyclobutylpyridine-4-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyclobutylpyridine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of methyl 2-cyclobutylpyridine-4-carboxylate depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby inhibiting or modulating their activity. The cyclobutyl and pyridine moieties can interact with various molecular targets, influencing pathways involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-cyclopropylpyridine-4-carboxylate

- Methyl 2-cyclopentylpyridine-4-carboxylate

- Methyl 2-cyclohexylpyridine-4-carboxylate

Uniqueness

Methyl 2-cyclobutylpyridine-4-carboxylate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .

Biological Activity

Methyl 2-cyclobutylpyridine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

This compound belongs to a class of pyridine derivatives. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets. Research has indicated that this compound may exhibit antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Studies have shown that certain pyridine derivatives, including this compound, possess significant antimicrobial properties. The mechanism of action often involves the inhibition of bacterial enzymes or interference with cellular processes.

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 µg/mL |

| This compound | Escherichia coli | 1 µg/mL |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features. Variations in the substituents on the pyridine ring significantly influence its activity.

Key Findings:

- The presence of a cyclobutyl group enhances lipophilicity, aiding in membrane penetration.

- The carboxylate moiety is crucial for binding interactions with target proteins.

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various pyridine derivatives, this compound was tested against multiple bacterial strains. The results indicated strong inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Study 2: Anti-inflammatory Properties

Research has demonstrated that this compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines. In vitro assays showed a reduction in TNF-alpha and IL-6 levels in macrophage cell lines treated with the compound .

Q & A

Q. What are the standard synthetic routes and purification methods for Methyl 2-cyclobutylpyridine-4-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclobutylation of pyridine derivatives followed by esterification. A common approach includes:

- Cyclobutyl group introduction : Use cross-coupling reactions (e.g., Suzuki-Miyaura) with cyclobutylboronic acids under palladium catalysis .

- Esterification : React the intermediate carboxylic acid with methanol in the presence of a dehydrating agent (e.g., DCC/DMAP) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the molecular structure confirmed experimentally?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsion angles. Analyze thermal ellipsoids with ORTEP-3 for graphical representation .

- Spectroscopy : Compare experimental H/C NMR shifts with computed values (DFT/B3LYP/6-31G**) to validate stereochemistry .

Q. What safety protocols are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for reactions involving volatile solvents .

- Waste disposal : Neutralize acidic/basic byproducts before disposal. Store under inert atmosphere (argon) to prevent degradation .

Advanced Research Questions

Q. How are crystallographic refinement challenges addressed for strained cyclobutyl derivatives?

Methodological Answer:

- Disorder modeling : Use SHELXL’s PART instruction to refine disordered cyclobutyl conformers. Apply restraints (DFIX, SIMU) to maintain chemically reasonable geometry .

- Thermal motion analysis : Calculate anisotropic displacement parameters (ADPs) with WinGX. High ADPs in cyclobutyl groups suggest pseudorotational flexibility .

Q. What computational methods quantify cyclobutyl ring puckering?

Methodological Answer:

- Puckering coordinates : Apply Cremer-Pople parameters (, , ) to quantify out-of-plane deviations. Compute using Gaussian with keyword "Pseudo=Read" to input ring atom coordinates .

- Energy landscapes : Perform relaxed potential energy scans (e.g., B3LYP-D3/def2-TZVP) to map puckering energetics and identify minima .

Q. How do electronic effects of substituents influence reactivity?

Methodological Answer:

- Hammett analysis : Correlate reaction rates (e.g., ester hydrolysis) with σ values of substituents. Use linear free-energy relationships (LFER) to predict substituent effects .

- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. NBO analysis reveals hyperconjugative interactions stabilizing the cyclobutyl group .

Q. What experimental strategies resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.